8-(((Benzyloxy)carbonyl)amino)-2-methyloctanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(((Benzyloxy)carbonyl)amino)-2-methyloctanoic acid is an organic compound that features a benzyloxycarbonyl (Cbz) protected amino group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(((Benzyloxy)carbonyl)amino)-2-methyloctanoic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the carboxylic acid functionality. One common method involves the reaction of 2-methyloctanoic acid with benzyl chloroformate in the presence of a base such as triethylamine to form the Cbz-protected amino acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 8-(((Benzyloxy)carbonyl)amino)-2-methyloctanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The benzyloxycarbonyl group can be removed through hydrogenation or other reduction methods.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Formation of oxidized derivatives of the carboxylic acid.
Reduction: Removal of the Cbz group to yield the free amino acid.
Substitution: Formation of substituted amino acid derivatives.
Scientific Research Applications
8-(((Benzyloxy)carbonyl)amino)-2-methyloctanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-(((Benzyloxy)carbonyl)amino)-2-methyloctanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can protect the amino group during synthetic transformations, allowing for selective reactions at other functional sites. Upon deprotection, the free amino group can participate in further biochemical interactions.
Comparison with Similar Compounds
Quisqualic Acid Analogs: Compounds containing hydantoin and imidazolidinone moieties.
Other Cbz-Protected Amino Acids: Compounds with similar protective groups but different carbon chain lengths or functional groups.
Uniqueness: 8-(((Benzyloxy)carbonyl)amino)-2-methyloctanoic acid is unique due to its specific combination of a Cbz-protected amino group and a carboxylic acid functional group, which allows for versatile synthetic applications and potential biological activity.
Properties
IUPAC Name |
2-methyl-8-(phenylmethoxycarbonylamino)octanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-14(16(19)20)9-5-2-3-8-12-18-17(21)22-13-15-10-6-4-7-11-15/h4,6-7,10-11,14H,2-3,5,8-9,12-13H2,1H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQDDJPIMGNCHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCCCNC(=O)OCC1=CC=CC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.